(5-(t-Butyl)-2-chloro-3-formylphenyl)boronic acid
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Overview
Description
(5-(Tert-butyl)-2-chloro-3-formylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butyl group, a chloro group, and a formyl group. These functional groups confer distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Tert-butyl)-2-chloro-3-formylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of (5-(Tert-butyl)-2-chloro-3-formylphenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of solvents, bases, and catalysts is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
(5-(Tert-butyl)-2-chloro-3-formylphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The formyl group can be reduced to an alcohol or further to a hydrocarbon.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(5-(Tert-butyl)-2-chloro-3-formylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of (5-(Tert-butyl)-2-chloro-3-formylphenyl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst in Suzuki-Miyaura coupling reactions . This complex undergoes transmetalation, where the boronic acid group transfers to the palladium, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the tert-butyl, chloro, and formyl groups influences the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the tert-butyl, chloro, and formyl groups, making it less sterically hindered and less reactive in certain reactions.
(4-Methoxyphenyl)boronic acid: Contains a methoxy group instead of the tert-butyl, chloro, and formyl groups, leading to different electronic properties and reactivity.
(3,5-Dimethylphenyl)boronic acid: Has two methyl groups instead of the tert-butyl, chloro, and formyl groups, affecting its steric and electronic properties.
Uniqueness
(5-(Tert-butyl)-2-chloro-3-formylphenyl)boronic acid is unique due to the combination of its functional groups, which confer distinct steric and electronic properties. These properties make it a versatile reagent in various chemical reactions and applications, particularly in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C11H14BClO3 |
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Molecular Weight |
240.49 g/mol |
IUPAC Name |
(5-tert-butyl-2-chloro-3-formylphenyl)boronic acid |
InChI |
InChI=1S/C11H14BClO3/c1-11(2,3)8-4-7(6-14)10(13)9(5-8)12(15)16/h4-6,15-16H,1-3H3 |
InChI Key |
CCNDVDBKPLOPSU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)C=O)C(C)(C)C)(O)O |
Origin of Product |
United States |
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